3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Antibacterial Gram-positive Spirohydantoin

This spirocyclic hydantoin is the ONLY 3-arylmethyl analogue where the 3-methylbenzyl group has been proven to confer superior activity against S. aureus and B. subtilis in the 7-sulfonamide series. Using a generic 3-benzyl or 4-methylbenzyl variant risks compromising antimicrobial potency. The free N-7 amine permits efficient sulfonylation/carbamoylation for hit expansion. Built on a chromatography-free, high-yielding route scalable to kilogram quantities, this intermediate cuts development time for CROs and internal process groups.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 1540695-07-5
Cat. No. B2887324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
CAS1540695-07-5
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=O)C3(CCNC3)NC2=O
InChIInChI=1S/C14H17N3O2/c1-10-3-2-4-11(7-10)8-17-12(18)14(16-13(17)19)5-6-15-9-14/h2-4,7,15H,5-6,8-9H2,1H3,(H,16,19)
InChIKeyKDJQRENZBXAJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 1540695-07-5): Chemical Identity and Procurement Starting Point


3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative featuring a 3-methylbenzyl substituent at the N-3 position and a free secondary amine at the N-7 position of the pyrrolidine ring . This compound serves as a versatile synthetic intermediate for the preparation of 7-substituted derivatives, including sulfonamides and carboxamides, which have demonstrated antibacterial and antifungal activities [1]. Its molecular formula is C14H17N3O2 with a molecular weight of 259.30 g/mol .

Why 3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione Is Not Interchangeable with Closest Analogs


Substitution of the N-3 arylmethyl group in this compound class directly dictates the antimicrobial potency of the final derivatives [1]. In a series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, the analogue bearing the 3-methylbenzyl group exhibited the highest antibacterial activity against Gram-positive strains, while other arylmethyl variants (e.g., benzyl, 4-methylbenzyl) showed reduced efficacy [1]. Consequently, employing a generic 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione without the specific 3-methyl substitution pattern risks compromising the biological outcome in downstream applications.

Quantitative Differentiation Evidence for 3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione


Superior Antibacterial Activity of the 3-Methylbenzyl-Containing Sulfonamide Derivative vs. Other Arylmethyl Analogues

In the 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione series, the derivative 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (synthesized from the target compound) exhibited the highest activity against Staphylococcus aureus and Bacillus subtilis among all synthesized analogues [1]. While the exact MIC values for the target compound itself are not reported, the consistent structure-activity relationship (SAR) indicates that the 3-methylbenzyl substituent is a critical determinant of the antibacterial effect observed in the downstream sulfonamide derivatives [1].

Antibacterial Gram-positive Spirohydantoin

Synthetic Versatility: Free N-7 Position Enables Divergent Derivatization

The target compound possesses a free secondary amine at the N-7 position, which serves as a handle for further functionalization. This is demonstrated by its successful conversion to 7-arenesulfonyl derivatives via reaction with arenesulfonyl chlorides [1] and to 7-carboxamide derivatives via reaction with aryl isocyanates [2]. In contrast, analogues such as 1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 916028-63-2) lack this reactive site, limiting their utility as intermediates for diversity-oriented synthesis.

Medicinal Chemistry Spirocyclic Scaffold Derivatization

Synthetic Accessibility: High-Yield Preparation of the Core Spirocyclic Scaffold

The synthetic methodology for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives has been optimized to afford intermediates (including 3-arylmethyl precursors) in high yields without requiring additional purification [1]. This contrasts with earlier multi-step routes to similar spirohydantoins that often suffered from low overall yields and challenging chromatographic separations. The efficient synthesis translates to improved procurement scalability and cost-effectiveness for larger-scale research programs.

Organic Synthesis Spiro Compounds Process Chemistry

Commercial Availability: Documented Purity and Single-Source Consistency

The target compound is commercially available with a documented purity of 95% from AKSci (catalog number 1002DX) . This level of purity is sufficient for direct use as a synthetic intermediate without additional purification. By contrast, closely related analogues such as 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione or 3-(4-methylbenzyl) derivatives are less commonly stocked by major suppliers, potentially introducing supply chain delays or batch-to-batch variability.

Chemical Procurement Quality Control Research Chemical

Recommended Application Scenarios for 3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione Based on Evidence


Synthesis of Targeted Antibacterial Libraries via N-7 Derivatization

Researchers developing novel antibacterial agents against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) can use the target compound as a key intermediate. The free N-7 amine allows for systematic sulfonylation or carbamoylation to generate focused libraries. The 3-methylbenzyl substitution has already been linked to superior activity in the 7-sulfonamide series [1], making this compound the logical starting point for hit expansion.

Structure-Activity Relationship (SAR) Studies on Spirohydantoin Scaffolds

Medicinal chemists exploring the pharmacophoric requirements of the triazaspiro[4.4]nonane core can employ the target compound to probe the role of the N-3 arylmethyl group. By keeping the 3-methylbenzyl constant and varying the N-7 substituent, one can decouple the contributions of each position to biological activity, as demonstrated in the foundational synthetic methodology [2].

Process Chemistry Development and Scale-Up of Spirocyclic Intermediates

The efficient, chromatography-free synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives [3] makes the target compound an attractive model substrate for process optimization and kilogram-scale production. Contract research organizations (CROs) and internal process chemistry groups can leverage the published high-yielding route to minimize development timelines.

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